molecular formula C18H16ClF3N6 B12831228 N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine

N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine

Cat. No.: B12831228
M. Wt: 408.8 g/mol
InChI Key: DWPUNGUQEBSRBL-UHFFFAOYSA-N
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Description

N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine is a complex organic compound that features a pyrimidine and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives, such as:

Uniqueness

N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClF3N6

Molecular Weight

408.8 g/mol

IUPAC Name

N'-(5-chloro-6-methyl-2-pyridin-4-ylpyrimidin-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(27-11)12-2-5-23-6-3-12)26-9-8-25-14-10-13(4-7-24-14)18(20,21)22/h2-7,10H,8-9H2,1H3,(H,24,25)(H,26,27,28)

InChI Key

DWPUNGUQEBSRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=NC=C2)NCCNC3=NC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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